molecular formula C8H4BrClFN B12973450 2-(4-Bromo-2-chloro-6-fluorophenyl)acetonitrile

2-(4-Bromo-2-chloro-6-fluorophenyl)acetonitrile

Cat. No.: B12973450
M. Wt: 248.48 g/mol
InChI Key: AXXBGVYKMPJQES-UHFFFAOYSA-N
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Description

2-(4-Bromo-2-chloro-6-fluorophenyl)acetonitrile is an organic compound with the molecular formula C8H4BrClFN It is a derivative of acetonitrile, where the phenyl ring is substituted with bromine, chlorine, and fluorine atoms

Preparation Methods

Synthetic Routes and Reaction Conditions

One common method for synthesizing 2-(4-Bromo-2-chloro-6-fluorophenyl)acetonitrile involves the Sandmeyer reaction. This reaction typically starts with an aryl amine, which is converted to a diazonium salt using nitrous acid. The diazonium salt is then reacted with copper(I) bromide, copper(I) chloride, and copper(I) fluoride to introduce the bromine, chlorine, and fluorine substituents, respectively .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The reaction conditions are optimized to ensure high yield and purity. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process.

Chemical Reactions Analysis

Types of Reactions

2-(4-Bromo-2-chloro-6-fluorophenyl)acetonitrile can undergo various chemical reactions, including:

Common Reagents and Conditions

    Nucleophilic substitution: Common reagents include sodium amide, potassium thiolate, and sodium alkoxide. The reactions are typically carried out in polar aprotic solvents like dimethyl sulfoxide (DMSO) or dimethylformamide (DMF).

    Oxidation: Reagents like potassium permanganate (KMnO4) or chromium trioxide (CrO3) can be used.

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are commonly employed.

    Coupling reactions: Palladium catalysts and bases like potassium carbonate (K2CO3) are used in Suzuki-Miyaura coupling reactions.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, nucleophilic substitution can yield various substituted phenylacetonitriles, while coupling reactions can produce biaryl compounds.

Scientific Research Applications

2-(4-Bromo-2-chloro-6-fluorophenyl)acetonitrile has several scientific research applications:

Mechanism of Action

The mechanism of action of 2-(4-Bromo-2-chloro-6-fluorophenyl)acetonitrile depends on its specific application. In medicinal chemistry, it may act by binding to specific molecular targets, such as enzymes or receptors, and modulating their activity. The presence of halogen atoms can enhance the compound’s binding affinity and selectivity for its target .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

2-(4-Bromo-2-chloro-6-fluorophenyl)acetonitrile is unique due to the specific arrangement of the bromine, chlorine, and fluorine atoms on the phenyl ring. This unique substitution pattern can influence its chemical reactivity and biological activity, making it a valuable compound for various research applications.

Properties

Molecular Formula

C8H4BrClFN

Molecular Weight

248.48 g/mol

IUPAC Name

2-(4-bromo-2-chloro-6-fluorophenyl)acetonitrile

InChI

InChI=1S/C8H4BrClFN/c9-5-3-7(10)6(1-2-12)8(11)4-5/h3-4H,1H2

InChI Key

AXXBGVYKMPJQES-UHFFFAOYSA-N

Canonical SMILES

C1=C(C=C(C(=C1F)CC#N)Cl)Br

Origin of Product

United States

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